molecular formula C22H27N3O2 B6000588 N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-2-carboxamide

N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-2-carboxamide

Cat. No.: B6000588
M. Wt: 365.5 g/mol
InChI Key: LQNFUWCKTNIDGU-UHFFFAOYSA-N
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Description

N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran core, a pyridine ring, and a cyclohexyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . Another method involves the cyanoacetylation of amines, which is a versatile approach for preparing various heterocyclic compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies, including docking and in vitro assays, are often conducted to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-2-carboxamide stands out due to its unique combination of a benzofuran core and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-25(18-10-3-2-4-11-18)21-17(9-7-13-23-21)15-24-22(26)20-14-16-8-5-6-12-19(16)27-20/h5-9,12-13,18,20H,2-4,10-11,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNFUWCKTNIDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=C(C=CC=N2)CNC(=O)C3CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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